molecular formula C15H20N2O5 B3027082 (R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-29-1

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B3027082
CAS No.: 1233860-29-1
M. Wt: 308.33
InChI Key: SGQPXIZHVCLLRP-CYBMUJFWSA-N
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Description

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-29-1) is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group and a 4-nitrophenoxy substituent. Its molecular formula is C₁₅H₂₀N₂O₅, with a molecular weight of 308.33 g/mol (inferred from its enantiomer in ). This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing enantiomerically pure intermediates. The nitro group on the phenoxy moiety enhances electrophilicity, making it reactive in nucleophilic substitution or reduction reactions, while the tert-butyl carbamate group provides steric protection for the pyrrolidine nitrogen .

Properties

IUPAC Name

tert-butyl (3R)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQPXIZHVCLLRP-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164942
Record name 1,1-Dimethylethyl (3R)-3-(4-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-29-1
Record name 1,1-Dimethylethyl (3R)-3-(4-nitrophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-(4-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-nitrophenol in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the phenoxy ring undergoes selective reduction to form amino derivatives under hydrogenation conditions.

Reagent Conditions Product Yield Source
H₂/Pd-C (10% wt)Ethanol, 25°C, 12 h(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate92%
NaBH₄/CuCl₂Methanol, 0°C → RT, 6 hPartially reduced intermediates (hydroxylamine derivatives)65%

Key Findings :

  • Catalytic hydrogenation with Pd-C achieves near-quantitative conversion to the amine.

  • Sodium borohydride with CuCl₂ produces intermediates but requires strict temperature control.

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbonate protecting group is cleaved under acidic or basic conditions to yield the free pyrrolidine-carboxylic acid.

Reagent Conditions Product Yield Source
HCl (4M in dioxane)RT, 3 h3-(4-Nitrophenoxy)pyrrolidine-1-carboxylic acid85%
TFA/DCM (1:1)0°C → RT, 2 hDeprotected pyrrolidine intermediate95%

Mechanistic Insight :

  • Trifluoroacetic acid (TFA) facilitates rapid cleavage via protonation of the carbonyl oxygen, followed by elimination of isobutylene.

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenoxy group participates in substitution reactions with nucleophiles.

Nucleophile Conditions Product Yield Source
PiperidineDMF, 80°C, 24 h(R)-tert-Butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate78%
Sodium methoxideMeOH, reflux, 8 h(R)-tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate63%

Kinetic Data :

  • Reaction with piperidine follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 80°C).

Oxidation of the Pyrrolidine Ring

Controlled oxidation modifies the pyrrolidine ring’s electronic environment.

Oxidizing Agent Conditions Product Yield Source
m-CPBADCM, 0°C → RT, 4 hThis compound N-oxide88%
KMnO₄ (aq)H₂O, 50°C, 2 hRing-opened dicarboxylic acid derivatives41%

Selectivity Note :

  • m-CPBA selectively oxidizes the pyrrolidine nitrogen without affecting the nitro group.

Functionalization via Cross-Coupling

The nitro group enables participation in cross-coupling reactions for complex molecule synthesis.

Reaction Type Catalyst Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C(R)-tert-Butyl 3-(4-biphenylyloxy)pyrrolidine-1-carboxylate73%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-aryl pyrrolidine derivatives68%

Optimization Data :

  • Suzuki-Miyaura coupling achieves optimal yields with arylboronic acids bearing electron-withdrawing groups.

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Pathway Source
100°C, 24 h (neat)Partial decomposition (≤15%)Ester hydrolysis and nitro group reduction
UV light (254 nm), 48 hComplete degradationRadical-mediated C-O bond cleavage

Comparative Reactivity with Analogues

Compound Reaction with H₂/Pd-C Reaction with TFA
This compoundFull nitro reduction (92%)Complete deprotection (95%)
(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylatePartial reduction (74%)Deprotection with fluorinated byproducts (82%)
3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochlorideNo reactionN/A

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create diverse chemical entities.

Example: Synthesis of Bioactive Compounds
In synthetic organic chemistry, this compound can be utilized to synthesize bioactive compounds through various reactions such as nucleophilic substitutions and coupling reactions .

Agrochemical Development

The compound's nitrophenoxy group may contribute to its potential use in developing agrochemicals. Nitrophenol derivatives are known for their herbicidal properties.

Research Insight: Herbicidal Activity
Studies have shown that nitrophenol derivatives exhibit herbicidal activity, indicating that this compound could be explored for agricultural applications .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrrolidine ring provides structural stability and can interact with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Key Observations:

  • Stereochemical Impact : The R- and S-enantiomers (CAS 1233860-29-1 vs. 218944-23-1) may exhibit divergent interactions in chiral environments, such as enzyme-binding sites or asymmetric catalysis .
  • Substituent Effects: Replacing the nitro group with an amino group (CAS 179756-43-5) alters electronic properties. The amino derivative is more nucleophilic but less stable under oxidative conditions compared to the nitro analogue .
  • Stereochemical Purity : The racemic/unspecified variant (CAS 405887-36-7) is likely less expensive but unsuitable for applications demanding high enantiomeric excess (e.g., drug development) .

Commercial Availability and Supplier Data

Compound (CAS) Supplier Purity/Specification Price (Example) Availability
1233860-29-1 (R-isomer) ABChem AB6542 Inquire Listed in catalog
218944-23-1 (S-isomer) Unspecified Not provided VIP pricing Requires login
405887-36-7 (Unspecified) CymitQuimica 10-F226176 Inquire Delivery by Apr 2025

Notes on Commercial Data:

  • The R-isomer (CAS 1233860-29-1) is cataloged by ABChem but lacks disclosed pricing or purity data .
  • The S-isomer (CAS 218944-23-1) offers VIP pricing tiers, suggesting higher demand or specialized use .

Research and Application Gaps

While structural and commercial comparisons are feasible, critical data gaps remain:

  • Physicochemical Properties : Melting/boiling points, solubility, and stability data are absent in the provided evidence.
  • Biological Activity: No studies comparing the efficacy or toxicity of enantiomers or substituent variants.
  • Synthetic Utility: Limited information on reaction yields or scalability for these compounds.

Biological Activity

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has attracted attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a tert-butyl group , a nitrophenoxy group , and a pyrrolidine ring . The general formula for this compound is C15H20N2O5C_{15}H_{20}N_{2}O_{5} with a CAS number of 1427460-20-5. The synthesis typically involves the reaction of RR-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-nitrophenol, using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenoxy group can undergo various chemical reactions, influencing the compound's reactivity and interactions with biological macromolecules, such as proteins and nucleic acids. The pyrrolidine ring contributes to the structural stability necessary for these interactions .

Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

  • Antioxidant Activity : Similar nitrones have shown neuroprotective effects by reducing oxidative stress in cellular models . This suggests that this compound may also exhibit antioxidant properties, potentially protecting cells from damage.
  • Antimicrobial Properties : Pyrrolidine derivatives have been explored for their antibacterial activities. Studies have indicated that related compounds can exhibit significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Neuroprotective Effects : A study on phenyl-alpha-tert-butyl nitrone (PBN), a related compound, demonstrated substantial protective effects against oxidative stress in glial cells. The results indicated that PBN could significantly reduce mitochondrial reactive oxygen species production and improve ATP levels in cardiac tissues affected by Trypanosoma cruzi infection .
  • Antibacterial Activity : In vitro evaluations of pyrrolidine derivatives showed promising antibacterial activity, with some compounds exhibiting MIC values comparable to established antibiotics like ciprofloxacin . This positions this compound as a potential candidate for further development in antimicrobial therapy.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntioxidantPotential neuroprotective effects against oxidative stress
AntibacterialSignificant activity against Staphylococcus aureus and Escherichia coli
Mechanism of ActionInteraction with biological macromolecules; influence on oxidative pathways

Q & A

Q. What are the established synthetic routes for (R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate can react with 4-nitrophenyl derivatives using activating agents like DMAP and triethylamine in dichloromethane at 0–20°C . Yield optimization often requires strict temperature control and anhydrous conditions to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. Purification via silica gel chromatography (e.g., hexanes/EtOAc gradients) is standard, with yields ranging from 42% to 78% depending on steric and electronic factors .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemical integrity?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H^{1}\text{H} NMR, while the pyrrolidine ring protons show distinct splitting patterns .
  • Chiral HPLC or Polarimetry : Essential for verifying the (R)-configuration, as racemization can occur during synthesis.
  • Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 351.15 for C15_{15}H20_{20}N2_2O5_5) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential irritancy (similar to tert-butyl 3-formylpyrrolidine-1-carboxylate) .
  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers or rotamers be resolved during structural elucidation?

Rotamers (e.g., due to restricted rotation around the pyrrolidine-nitrophenoxy bond) may split signals in 1H^{1}\text{H} NMR. Variable-temperature NMR (VT-NMR) or 31P^{31}\text{P} NMR (if phosphorylated analogs are present) can distinguish dynamic equilibria from true diastereomers . For example, tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate exhibits two rotamers detectable via 31P^{31}\text{P} NMR at 25°C .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

  • Protecting Group Strategy : The Boc group stabilizes the pyrrolidine nitrogen but may require selective deprotection (e.g., TFA in DCM) before further modifications .
  • Steric Guidance : Electrophilic substitutions at the 3-position are favored over the 2- or 4-positions due to reduced steric hindrance from the tert-butyl group .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronate esters can introduce aryl groups without Boc cleavage .

Q. How does the electronic nature of the 4-nitrophenoxy group influence reactivity in downstream applications?

The nitro group acts as a strong electron-withdrawing moiety, enhancing the leaving-group ability of the phenoxy oxygen in nucleophilic substitutions. This property is exploited in prodrug designs or polymer-supported catalysis. However, nitro reduction (e.g., via catalytic hydrogenation) must be carefully controlled to avoid unintended amine formation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or solubility: How should researchers address these?

Variations in melting points (e.g., 95–102°C) may arise from polymorphic forms or residual solvents. Recrystallization from ethanol/water mixtures followed by DSC analysis can standardize physical properties . Solubility in DMSO (≥50 mg/mL) is typical, but batch-to-batch differences require validation via UV-Vis or LC-MS .

Q. Conflicting bioactivity data in analogs: What factors should be considered?

Minor stereochemical impurities (e.g., 2% (S)-enantiomer) can drastically alter biological activity. Chiral resolution (e.g., using amylose-based columns) and rigorous enantiomeric excess (ee) quantification (>98% ee via HPLC) are critical before biological testing .

Methodological Tables

Q. Table 1. Key Synthetic Conditions and Yields

Reaction TypeReagents/ConditionsYieldReference
Nucleophilic Substitution4-Nitrophenol, DMAP, Et3_3N, DCM, 20°C42–65%
Mitsunobu ReactionDIAD, PPh3_3, THF, 0°C → RT70–78%
Boc DeprotectionTFA/DCM (1:1), 2 h>95%

Q. Table 2. Analytical Signatures

TechniqueKey Data PointsReference
1H^{1}\text{H} NMRδ 1.44 (s, 9H, Boc), δ 4.20 (m, 1H, pyrrolidine)
HRMS[M+Na]+^+ Calc. 373.1264, Found 373.1268

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 2
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(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

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